molecular formula C20H18Cl2N2O2S B11150563 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11150563
M. Wt: 421.3 g/mol
InChI Key: WUWOUPWYPFRWDN-UHFFFAOYSA-N
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Description

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine and acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,3-thiazole: Known for its antimicrobial properties.

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Exhibits anticonvulsant activity.

Uniqueness

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the 2,6-dichlorophenyl group enhances its antimicrobial properties, while the 4-methoxyphenyl group contributes to its anti-inflammatory effects .

Properties

Molecular Formula

C20H18Cl2N2O2S

Molecular Weight

421.3 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H18Cl2N2O2S/c1-26-15-7-5-13(6-8-15)9-10-23-18(25)11-14-12-27-20(24-14)19-16(21)3-2-4-17(19)22/h2-8,12H,9-11H2,1H3,(H,23,25)

InChI Key

WUWOUPWYPFRWDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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